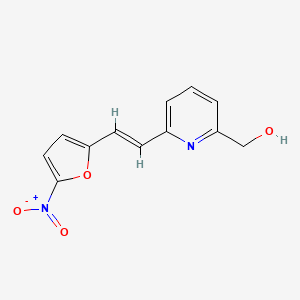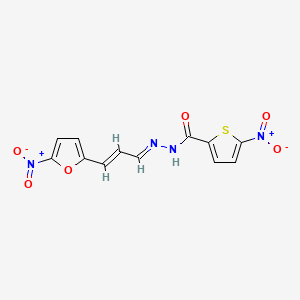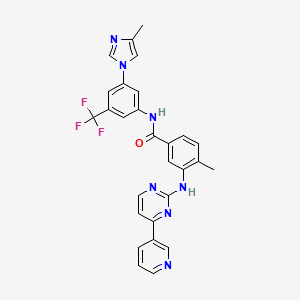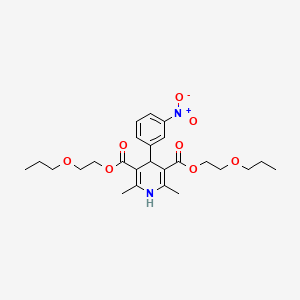
Nisoldipine
Vue d'ensemble
Description
La nisoldipine est un médicament pharmaceutique utilisé principalement pour le traitement de l'angine de poitrine chronique et de l'hypertension artérielle. Elle appartient à la classe des bloqueurs des canaux calciques de type dihydropyridine et est connue pour son action sélective sur les vaisseaux sanguins cardiaques . La this compound a été brevetée en 1975 et approuvée pour un usage médical en 1990 .
Applications De Recherche Scientifique
La nisoldipine présente plusieurs applications en recherche scientifique :
Chimie : Utilisée comme composé modèle dans les études sur les bloqueurs des canaux calciques.
Biologie : Étudiée pour ses effets sur les canaux calciques cellulaires.
Médecine : Utilisée dans des essais cliniques pour le traitement de l'hypertension artérielle et de l'angine de poitrine.
Industrie : Employée dans le développement de formulations pharmaceutiques pour améliorer la solubilité et la biodisponibilité des médicaments
Mécanisme d'action
La this compound exerce ses effets en inhibant sélectivement les canaux calciques de type L dans les cellules musculaires lisses vasculaires. Cette inhibition empêche l'entrée de calcium, ce qui entraîne une vasodilatation et une diminution de la résistance vasculaire. La diminution de la concentration de calcium intracellulaire inhibe les processus contractiles des cellules musculaires cardiaques et lisses, ce qui entraîne une diminution de la pression artérielle et une augmentation de l'apport d'oxygène au tissu myocardique .
Mécanisme D'action
Target of Action
Nisoldipine, a calcium channel blocker, primarily targets the voltage-gated L-type calcium channels located on vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions into the cells, which is essential for muscle contraction .
Mode of Action
This compound interacts with its targets by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . The inhibition could occur through various mechanisms such as deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum .
Pharmacokinetics
This compound’s pharmacokinetics are independent of the dose across the clinical dosage range, with plasma concentrations proportional to the dose . This compound is relatively well absorbed into the systemic circulation with 87% of the radiolabeled drug recovered in urine and feces . Its absolute bioavailability from the controlled-release tablet is only 55%, due to significant first-pass metabolism in the gut and liver .
Result of Action
The molecular and cellular effects of this compound’s action result in the relaxation of blood vessels, leading to a decrease in systemic blood pressure . This is primarily a consequence of a dose-related decrease of peripheral vascular resistance . While this compound exhibits a mild diuretic effect, most of the antihypertensive activity is attributed to its effect on peripheral vascular resistance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, substances that induce or inhibit the liver enzyme CYP3A4 can affect the metabolism of this compound . Inducers such as rifampicin or carbamazepine could reduce the effectiveness of this compound, while inhibitors such as ketoconazole can increase the amount of this compound in the body more than 20-fold . Additionally, grapefruit juice also increases this compound concentrations by inhibiting CYP3A4 .
Analyse Biochimique
Biochemical Properties
Nisoldipine acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .
Cellular Effects
This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .
Molecular Mechanism
This compound is a calcium channel blocker that selectively inhibits L-type calcium channels . It exerts its effects at the molecular level by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a long duration of action . The drug exhibits higher potency, longer duration of action, and a higher binding affinity in vitro and in vivo than nifedipine .
Metabolic Pathways
This compound is highly metabolized, with 5 major urinary metabolites identified . The major biotransformation pathway is the hydroxylation of the isobutyl ester . It is thought to be metabolized principally by CYP isoenzymes .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it can be inferred that this compound primarily interacts with the L-type calcium channels located in the cell membrane of vascular smooth muscle cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La nisoldipine peut être synthétisée par un processus en plusieurs étapes impliquant la condensation de la 2-nitrobenzaldéhyde avec l'acétoacétate de méthyle, suivie de réactions de cyclisation et d'estérification. Les étapes clés comprennent :
Condensation : La 2-nitrobenzaldéhyde réagit avec l'acétoacétate de méthyle en présence d'une base pour former un intermédiaire β-cétoester.
Cyclisation : L'intermédiaire subit une cyclisation pour former un cycle dihydropyridine.
Estérification : La dernière étape implique une estérification pour produire la this compound.
Méthodes de production industrielle
La production industrielle de la this compound implique souvent des techniques d'évaporation de solvant et de séchage par atomisation pour obtenir des dispersions solides amorphes. Ces méthodes améliorent la solubilité et la biodisponibilité du médicament. Des polymères tels que la polyvinylpyrrolidone (PVP) sont utilisés pour stabiliser la forme amorphe de la this compound .
Analyse Des Réactions Chimiques
Types de réactions
La nisoldipine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des analogues de nitrosophénylpyridine.
Photodégradation : L'exposition à la lumière peut entraîner la formation de produits de dégradation.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Photodégradation : L'exposition à la lumière, en particulier aux UV, peut induire une dégradation.
Principaux produits formés
Produits d'oxydation : Analogues de nitrosophénylpyridine.
Produits de photodégradation : Divers produits de dégradation, y compris la nitrosophénylpyridine.
Comparaison Avec Des Composés Similaires
La nisoldipine est souvent comparée à d'autres bloqueurs des canaux calciques de type dihydropyridine tels que l'amlodipine et la nifédipine. Bien que les trois composés partagent un mécanisme d'action similaire, la this compound est unique par sa plus grande sélectivité pour les vaisseaux sanguins cardiaques et son profil pharmacocinétique spécifique .
Composés similaires
Amlodipine : Utilisée pour l'hypertension artérielle et l'angine de poitrine, connue pour sa longue demi-vie.
Nifédipine : Utilisée pour l'angine de poitrine vasospastique et l'hypertension artérielle, connue pour son début d'action rapide
Propriétés
IUPAC Name |
3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQFCGNPDRICFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023371 | |
| Record name | Nisoldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nisoldipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.77e-03 g/L | |
| Record name | Nisoldipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nisoldipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
| Record name | Nisoldipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63675-72-9 | |
| Record name | Nisoldipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63675-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nisoldipine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063675729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nisoldipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nisoldipine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nisoldipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nisoldipine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NISOLDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I8HAB65SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nisoldipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)

![(1R,3aS,9aR,9bR,11aS)-1-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B1678880.png)



![(9R,10R,13S,14S,17R)-17-[(2R)-2-[(1R,2S)-1,3-dihydroxy-2-methylpropyl]-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1678884.png)

